molecular formula C10H7BrINO2 B1412576 Ethyl 2-bromo-4-cyano-5-iodobenzoate CAS No. 1805526-69-5

Ethyl 2-bromo-4-cyano-5-iodobenzoate

Cat. No.: B1412576
CAS No.: 1805526-69-5
M. Wt: 379.98 g/mol
InChI Key: IRHSUHYOPQXZJT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-iodobenzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique structure, which includes bromine, cyano, and iodine substituents on a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-5-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and bases like potassium carbonate. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-iodobenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine, cyano, and iodine substituents make the compound highly reactive, allowing it to interact with different molecular targets and pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-5-iodobenzoate can be compared with other similar compounds, such as:

    Methyl 5-bromo-2-iodobenzoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-bromo-5-cyano-2-iodobenzoate: This compound has the same substituents but in different positions on the benzene ring.

The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and the types of reactions it can undergo.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis, with potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential in their work.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-9(12)6(5-13)3-8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHSUHYOPQXZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)I)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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